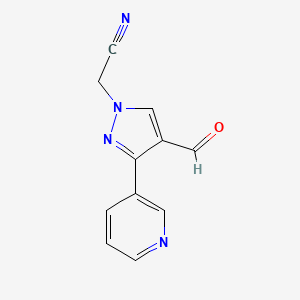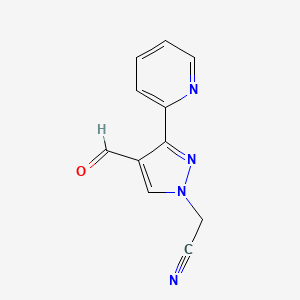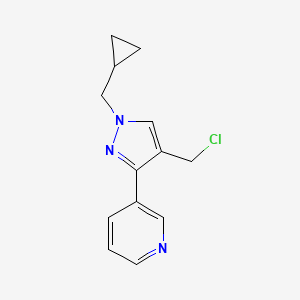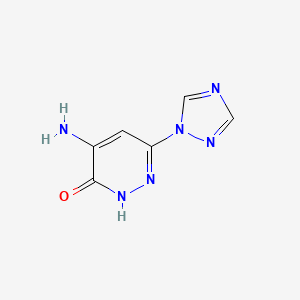
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol
Vue d'ensemble
Description
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol is a useful research compound. Its molecular formula is C6H6N6O and its molecular weight is 178.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement d'agents anticancéreux
Des composés contenant le motif 1,2,4-triazole, comme le 4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol, ont été synthétisés et évalués pour leur potentiel en tant qu'agents anticancéreux. Ces composés peuvent interagir avec différentes lignées cellulaires cancéreuses, montrant des activités cytotoxiques prometteuses. Par exemple, certains dérivés du 1,2,4-triazole ont démontré une cytotoxicité significative contre la lignée cellulaire Hela, indiquant leur potentiel dans les stratégies de traitement du cancer .
Synthèse de composés hétérocycliques
Le cycle 1,2,4-triazole est une structure cruciale en chimie médicinale en raison de sa capacité à former des liaisons hydrogène avec différentes cibles, améliorant la pharmacocinétique et les propriétés pharmacologiques. La synthèse de dérivés du 1,2,4-triazole, y compris ceux liés au This compound, est un domaine de recherche actif, avec diverses méthodes en cours de développement pour créer ces composés efficacement .
Applications pharmacologiques
Les composés hétérocycliques comme les 1,2,4-triazoles sont connus pour leur large éventail d'activités pharmacologiques. Ils servent de molécules de base dans la conception et la synthèse de composés médicinaux avec des propriétés thérapeutiques diverses, notamment des effets antimicrobiens, antioxydants, anti-inflammatoires et antidiabétiques. Cela fait du This compound un composé précieux pour le développement de nouveaux médicaments dotés de ces propriétés .
Développement de capteurs
En plus des applications médicales, les bases de Schiff hétérocycliques, qui peuvent être dérivées de composés triazoliques, montrent des promesses dans le développement de capteurs. Ces capteurs peuvent être optiques ou électriques et sont utilisés dans divers domaines, notamment la surveillance environnementale et le diagnostic .
Intermédiaires de réaction organique
Les dérivés du 1,2,4-triazole sont également utilisés comme intermédiaires dans les réactions organiques. Leur capacité à participer à plusieurs types de réactions chimiques en fait des composants polyvalents dans la synthèse de molécules organiques complexes .
Colorants et pigments
La polyvalence structurale des composés du 1,2,4-triazole permet de les utiliser dans la synthèse de colorants et de pigments. Ces composés peuvent conférer diverses couleurs et propriétés aux matériaux, ce qui les rend utiles dans des industries allant du textile à l'impression .
Mécanisme D'action
Target of Action
It’s known that 1,2,4-triazole-containing compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Mode of Action
It’s known that 1,2,4-triazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
1,2,4-triazole derivatives have been shown to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that some 1,2,4-triazole derivatives have shown potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .
Action Environment
It’s known that the solubility of 3-amino-1,2,4-triazole, a related compound, in water, methanol, ethanol, and chloroform can affect its bioavailability .
Analyse Biochimique
Biochemical Properties
4-amino-6-(1H-1,2,4-triazol-1-yl)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interaction with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis, highlights its potential as a biochemical modulator . Additionally, this compound can bind to proteins, altering their conformation and activity, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, leading to altered cell proliferation rates. Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, resulting in changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase, thereby blocking the histidine biosynthesis pathway . Additionally, this compound can interact with transcription factors, modulating their activity and influencing the expression of target genes. These molecular interactions underpin the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as the inhibition of tumor growth and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit enzymes such as imidazoleglycerol-phosphate dehydratase, affecting the histidine biosynthesis pathway . Additionally, it can modulate the activity of other metabolic enzymes, leading to changes in metabolic flux and metabolite levels. The interactions with cofactors and other biomolecules further influence the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues is influenced by factors such as its solubility and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be found in the cytoplasm, where it can modulate enzyme activity and metabolic processes.
Propriétés
IUPAC Name |
5-amino-3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N6O/c7-4-1-5(10-11-6(4)13)12-3-8-2-9-12/h1-3H,(H2,7,10)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAFOYWFPOQRDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1N2C=NC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)
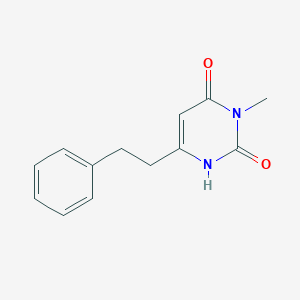
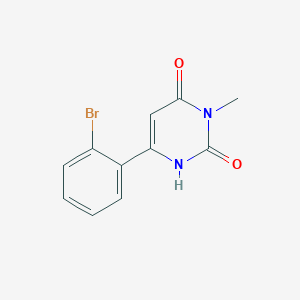
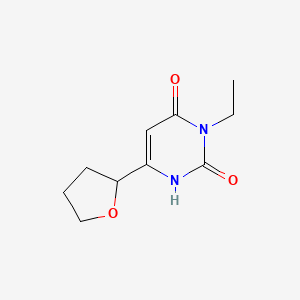
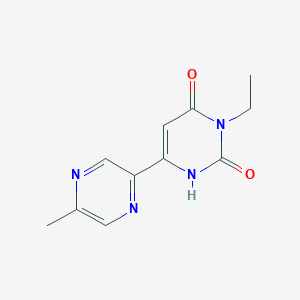
![2-Chloro-1-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B1482732.png)
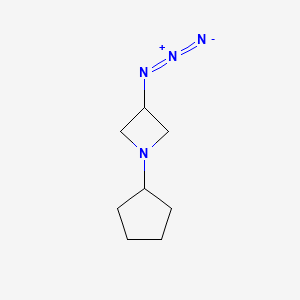
![[1-(Thian-4-yl)piperidin-3-yl]methanol](/img/structure/B1482735.png)
